(3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
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Overview
Description
(3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone typically involves the bromination of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with cyclohexanone. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxyphenyl)(cyclohexyl)methanone
- (3-Iodo-2-hydroxyphenyl)(cyclohexyl)methanone
- (3-Fluoro-2-hydroxyphenyl)(cyclohexyl)methanone
Uniqueness
(3-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
CAS No. |
81066-14-0 |
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Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(3-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h4,7-9,16H,1-3,5-6H2 |
InChI Key |
OEGYYKSFXKTBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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